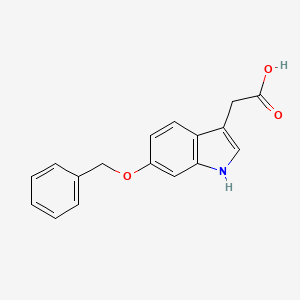

2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(6-phenylmethoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-17(20)8-13-10-18-16-9-14(6-7-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,18H,8,11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNNDRRSUHPAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630933 | |

| Record name | [6-(Benzyloxy)-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682802-82-0 | |

| Record name | 6-(Phenylmethoxy)-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682802-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Benzyloxy)-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Exploration of Biological Activities of 2 6 Benzyloxy 1h Indol 3 Yl Acetic Acid and Its Derivatives in Mechanistic Research

Enzymatic Inhibition Studies

Enzyme inhibition is a key mechanism through which therapeutic agents exert their effects. The structural features of 2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid and its analogs make them candidates for interacting with various enzyme active sites.

Alpha-Amylase Regulatory Modulation

Alpha-amylase is a crucial enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. csic.es Research into the alpha-amylase inhibitory potential of indole (B1671886) derivatives has shown promising results. A study on a series of synthesized indole-3-acetamides demonstrated varying degrees of alpha-amylase inhibition, with IC50 values indicating potent to moderate activity. For instance, certain derivatives exhibited IC50 values comparable to the standard drug, acarbose. researchgate.net The inhibitory action is thought to be influenced by the nature and position of substituents on the indole ring and the acetamide side chain. researchgate.net

While specific data for this compound is not available, the findings for related indole-3-acetamide derivatives suggest that the indole-3-acetic acid backbone is a viable starting point for the design of alpha-amylase inhibitors. The benzyloxy group at the 6-position could potentially influence the binding affinity to the enzyme's active site.

Interactive Data Table: α-Amylase Inhibitory Activity of Indole-3-Acetamide Derivatives

| Compound Derivative | IC50 (μM) |

| Indole-3-acetamide analog 1 | 2.6 ± 0.09 |

| Indole-3-acetamide analog 4 | 2.68 ± 0.08 |

| Indole-3-acetamide analog 5 | 2.38 ± 0.1 |

| Indole-3-acetamide analog 15 | 1.09 ± 0.11 |

| Acarbose (Standard) | 0.92 ± 0.4 |

Data sourced from a study on indole-3-acetamide derivatives and is intended to be representative of the potential activity of this class of compounds. researchgate.net

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Interactions

Antioxidant Pathway Interrogation

The antioxidant properties of compounds are crucial in combating oxidative stress, which is implicated in numerous diseases. Indole derivatives are known for their antioxidant activities, which can be mediated through various mechanisms.

Direct Radical Scavenging Capabilities (e.g., DPPH, ABTS)

Interactive Data Table: Radical Scavenging Activity of Indole-3-Acetamide Derivatives

| Compound Derivative | DPPH IC50 (μM) | ABTS IC50 (μM) |

| Indole-3-acetamide analog 15 | 0.81 ± 0.25 | 0.35 ± 0.1 |

| Indole-3-acetamide analog (unspecified) | 2.75 ± 0.03 | 2.19 ± 0.08 |

Data represents findings from a study on various indole-3-acetamide derivatives and is for illustrative purposes. researchgate.net

Indirect Cellular Antioxidant Defense Mechanisms

Beyond direct radical scavenging, compounds can exert antioxidant effects by modulating cellular defense mechanisms. This can involve the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1). Indole-3-acetic acid itself has been shown to induce HO-1 and neutralize free radicals in cellular models, suggesting a potential for indirect antioxidant activity. nih.gov While specific studies on this compound in this context are lacking, the known activities of its parent compound, indole-3-acetic acid, point towards a plausible role in enhancing cellular antioxidant defenses.

Antimicrobial Efficacy Investigations

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Indole derivatives have been explored for their antibacterial and antifungal properties. Studies on indole-3-carboxamido-polyamine conjugates have revealed potent antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com The mechanism of action is believed to involve the disruption of bacterial membranes. mdpi.com The minimum inhibitory concentration (MIC) values for some of these derivatives are in the sub-micromolar range, indicating high potency. mdpi.com

The antimicrobial potential of this compound remains to be specifically determined, but the broad-spectrum activity of related indole derivatives suggests that this compound could also exhibit antimicrobial properties. The lipophilicity conferred by the benzyloxy group might influence its ability to penetrate microbial cell membranes.

Interactive Data Table: Antimicrobial Activity of an Indole-3-carboxamido-polyamine Conjugate (Derivative 13b)

| Microorganism | Strain | MIC (μM) |

| Staphylococcus aureus | ATCC 25923 | ≤ 0.28 |

| MRSA | ATCC 43300 | 0.56 |

| Escherichia coli | ATCC 28922 | > 35.5 |

| Pseudomonas aeruginosa | ATCC 27853 | 17.8 |

| Klebsiella pneumoniae | ATCC 700603 | 35.5 |

| Acinetobacter baumannii | ATCC 19606 | ≤ 0.28 |

| Candida albicans | ATCC 90028 | 8.9 |

| Cryptococcus neoformans | ATCC 208821 | ≤ 0.28 |

This data is from a study on indole-3-carboxamido-polyamine conjugates and is presented to illustrate the potential antimicrobial activity of this class of compounds. mdpi.com

Antibacterial Spectrum Analysis Against Bacterial Pathogens

The indole ring system is a foundational structure for many compounds with significant pharmacological properties, including antibacterial activity. semanticscholar.org Derivatives of 6-bromoindolglyoxylamide have demonstrated intrinsic antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus intermedius. nih.gov Certain polyamine derivatives of this scaffold were found to be potent, with a mechanism attributed to the rapid permeabilization and depolarization of the bacterial membrane in both Gram-positive and Gram-negative bacteria. nih.gov Further modifications to this series led to analogues with enhanced activity against Escherichia coli. nih.gov While direct studies on this compound are limited, the established antibacterial potential of the broader indole class suggests that this compound and its derivatives are promising candidates for further investigation as antibacterial agents.

Antifungal Activity Profiling

Indole derivatives have also been recognized for their antifungal properties. semanticscholar.orgsemanticscholar.org For instance, certain 6-bromoindole derivatives have shown moderate to excellent antifungal capabilities. nih.gov Research into other indole compounds, such as 6-methoxy-1H-indole-2-carboxylic acid, has also revealed promising antifungal activity. nih.gov The structural features of these molecules, including substitutions on the indole ring, play a crucial role in their bioactivity. The antifungal potential of indole carboxylic acid derivatives has been reported, indicating that the core structure of this compound is relevant for this therapeutic area. nih.gov The mechanism of action for related antifungal compounds has been linked to the disruption of cellular antioxidation processes in fungi, effectively inhibiting their growth. nih.gov

Antitubercular Activity Against Mycobacterium tuberculosis

The indole scaffold is a key component in the development of novel antitubercular agents. Research has identified various indole derivatives with potent activity against Mycobacterium tuberculosis (Mtb). Specifically, compounds featuring a 6-benzyloxy substitution on the indole ring have been synthesized and investigated for their antimycobacterial properties. nih.gov

In structure-activity relationship (SAR) studies, 6-methoxy-1H-indole was used as a scaffold to create derivatives with improved selectivity and submicromolar activity against the H37Rv strain of M. tuberculosis. nih.gov One study synthesized 6-benzyloxyindoles as part of a series to explore different functionalities on the indole ring, highlighting the importance of this specific substitution. nih.gov Other research has shown that indolecarboxamides are a promising chemical class with significant anti-TB activity, targeting the MmpL3 transporter, which is essential for the mycobacterial cell wall assembly. nih.gov These findings underscore the potential of 6-benzyloxy substituted indole derivatives, including those related to this compound, as valuable leads in the discovery of new drugs to combat both drug-sensitive and drug-resistant strains of Mtb. nih.gov

Antitumor and Antiproliferative Mechanism Elucidation

In Vitro Cell Line Proliferation Assays

Derivatives of 2-(1H-indol-3-yl)acetic acid have demonstrated significant antiproliferative activity across a range of human cancer cell lines. nih.gov Amide derivatives, in particular, have shown notable cytotoxicity. For instance, one such derivative displayed potent activity against the MCF7 (breast cancer) and PC3 (prostate cancer) cell lines, with IC₅₀ values of 0.49 µM and 2.13 µM, respectively. nih.gov Another related compound was effective against HeLa (cervical cancer) cells with an IC₅₀ of 5.64 µM. nih.gov

The antiproliferative effects are not limited to a single type of cancer. Studies on 2-aryl-2-(3-indolyl)acetohydroxamic acids, which are structurally related, have shown activity against apoptosis- and multidrug-resistant cancer cells. ku.edu Furthermore, compounds with a benzyloxy group, such as benzyloxy dihydropyrimidinones and 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid, have exhibited good antiproliferative activity, with some derivatives showing GI₅₀ values below 5 µM against various solid tumor cell lines. nih.govcore.ac.uk

Table 1: In Vitro Antiproliferative Activity of Indole-3-Acetic Acid Derivatives

| Compound Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|

| Indolylacetyl Amide Derivative 7 | MCF7 (Breast) | 0.49 | nih.gov |

| Indolylacetyl Amide Derivative 2 | PC3 (Prostate) | 2.13 | nih.gov |

| Indolylacetyl Amide Derivative 2 | MCF7 (Breast) | 0.81 | nih.gov |

| Indolylacetyl Amide Derivative 3 | HeLa (Cervical) | 5.64 | nih.gov |

| Benzyloxy Dihydropyrimidinone Derivative | Human Solid Tumors (various) | 1.1 - 3.1 | nih.gov |

Apoptosis Induction Pathways

The cytotoxic effect of indole-3-acetic acid (IAA) and its derivatives is often mediated through the induction of apoptosis. nih.govresearchgate.netnih.gov One proposed mechanism involves the generation of free radicals. nih.govresearchgate.net For example, the combination of IAA with horseradish peroxidase (HRP) produces free radicals in a dose-dependent manner, which are critical for initiating the apoptotic process in human melanoma cells. nih.gov

This oxidative stress can trigger key signaling pathways. Research has shown that IAA, when activated, can lead to the phosphorylation of stress-activated signaling proteins like p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). nih.govresearchgate.netnih.gov The activation of these pathways subsequently initiates the caspase cascade. Specifically, the activation of caspase-8 and caspase-9 leads to the activation of the executioner caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), both of which are hallmark indicators of apoptosis. nih.govresearchgate.netnih.gov These findings suggest that IAA derivatives can induce apoptosis through both the death receptor-mediated (extrinsic) and the mitochondrial (intrinsic) pathways. nih.gov

Selectivity in Cancer Cell Growth Inhibition

A critical objective in cancer therapy is the selective targeting of tumor cells over healthy, non-cancerous cells. nih.gov Derivatives of the indole scaffold have shown promise in achieving this selectivity. Research on 2-aryl-2-(3-indolyl)acetohydroxamic acids revealed a modest but noteworthy selectivity in their inhibition of cancer cell growth, with some compounds being particularly ineffective against the proliferation of normal human dermal fibroblast (NHDF) cell lines. ku.edu This indicates that the selectivity of these compounds is structure-dependent and can be optimized through chemical modification. ku.edu

In another study, a novel indole derivative, (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile, was found to induce cell death in cancer cells while sparing normal cells, which were able to regrow after the compound was removed. nih.gov This selective action was linked to a dual mechanism targeting both mitosis and autophagy. nih.gov These findings highlight the potential for developing indole-based compounds, such as derivatives of this compound, that possess a favorable therapeutic window by selectively targeting cancer cells.

Neuroprotective Research Paradigms

Neurodegenerative diseases are often characterized by oxidative stress and neuroinflammation, leading to progressive neuronal damage. tcu.edumdpi.com Research into the neuroprotective effects of this compound and its derivatives has explored their ability to counteract these detrimental processes.

Protection Against Oxidative Stress in Neuronal Models

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms, resulting in damage to lipids, proteins, and DNA. mdpi.commdpi.com The brain, with its high oxygen consumption and lipid-rich environment, is particularly vulnerable to this type of damage. nih.gov

In neuronal models, such as the mouse neuron HT-22 cell line, oxidative stress can be induced to study the efficacy of potential neuroprotective compounds. tcu.edu Glutamate treatment in these cells is a common method to induce oxidative stress and subsequent cell death. tcu.edu Studies on compounds structurally related to this compound have shown promise in mitigating oxidative stress. For instance, indole-3-acetic acid has been demonstrated to reduce the generation of ROS in cellular models. nih.gov

The neuroprotective effects of various antioxidant compounds are being investigated for their potential to combat oxidative stress in neurodegenerative diseases. tcu.eduunich.it For example, N-acetylcysteine amide (NACA) has been shown to protect against kainic acid-induced oxidative stress in organotypic hippocampal slice cultures by increasing the expression of superoxide dismutase and activating anti-inflammatory signaling pathways. nih.gov Similarly, other acetic acid derivatives have demonstrated the ability to reduce lipid peroxidation and restore antioxidant enzyme levels in animal models. nih.gov These findings highlight the potential of compounds with antioxidant properties to protect neurons from oxidative damage.

Modulation of Neuroinflammatory Processes

Neuroinflammation is a key contributor to the progression of neurodegenerative diseases and involves the activation of resident immune cells in the brain, such as microglia and astrocytes. nih.govepa.gov This activation can lead to the release of pro-inflammatory cytokines and other mediators that contribute to neuronal damage. mdpi.com

The modulation of neuroinflammatory processes is a significant area of research for potential therapeutic interventions. For instance, acetate, a short-chain fatty acid, has been shown to have dual effects on microglial activation, either exacerbating or reducing the production of the pro-inflammatory cytokine TNF-α depending on the timing of its administration. nih.gov This suggests that compounds capable of modulating microglial activity could have therapeutic potential.

Research into related indole compounds has provided insights into their anti-inflammatory properties. Indole-3-acetic acid has been shown to alleviate the expression of pro-inflammatory cytokines like IL-1β and IL-6 in macrophages. nih.gov The modulation of signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways, is a key mechanism by which various compounds exert their anti-inflammatory effects. epa.gov

Immunomodulatory Potential

Beyond the central nervous system, the immunomodulatory effects of this compound derivatives are being explored, particularly in the context of autoimmune diseases.

Sphingosine-1-Phosphate (S1P1) Receptor Antagonism and Related Signaling

The sphingosine-1-phosphate (S1P) signaling pathway plays a crucial role in regulating a variety of cellular processes, including immune cell trafficking. nih.govnih.gov S1P binds to a family of five G protein-coupled receptors, S1P1-5. nih.gov The S1P1 receptor, in particular, is essential for the egress of lymphocytes from lymphoid organs. nih.gov Functional antagonism of the S1P1 receptor leads to the sequestration of lymphocytes, preventing them from migrating to sites of inflammation, which is a key mechanism in the treatment of autoimmune diseases like multiple sclerosis. nih.govcore.ac.uk

Derivatives of this compound have been developed as potent and selective S1P1 receptor functional antagonists. nih.govnih.gov These compounds act as agonists that, following activation, lead to the internalization and degradation of the S1P1 receptor, effectively antagonizing its function. nih.gov This mechanism is similar to that of the approved multiple sclerosis drug, fingolimod (Gilenya), which is a nonselective S1P receptor agonist. nih.govresearchgate.net

The development of selective S1P1 receptor modulators is a key area of research, aiming to provide the therapeutic benefits of lymphocyte sequestration while minimizing potential side effects associated with the modulation of other S1P receptor subtypes. researchgate.netnih.gov

| Compound ID | R1 | R2 | EC50 (nM) | Emax (%) | cLogP | LiPE |

| 12 | CF3 | cyclopentyl | 0.095 | 108 | 7.13 | 2.9 |

| 13 | CN | cyclopentyl | 0.49 | 92 | 5.82 | 3.5 |

| 14 | CF3 | Cl | 150 | 116 | 5.59 | 1.2 |

| 15 | CF3 | CN | 83 | 104 | 4.51 | 2.6 |

| 16 | CN | OCH3 | 38 | 122 | 3.87 | 3.6 |

| 17 | CF3 | OCH2F | 6.7 | 119 | 5.41 | 2.8 |

| 18 | CF3 | Oi-Pr | 0.15 | 112 | 6.07 | 3.8 |

| 19 | CN | Oi-Pr | 0.15 | 105 | 4.70 | 5.1 |

| 20 | CF3 | OCH2-cyclopropyl | 1.1 | 100 | 6.21 | 2.8 |

| Table 1: Structure-Activity Relationship of Racemic 7-Benzyloxy Analogues. nih.gov |

The table above illustrates the structure-activity relationship of various 7-benzyloxy analogues, detailing their potency (EC50), efficacy (Emax), calculated lipophilicity (cLogP), and lipophilic efficiency (LiPE). nih.gov These data are crucial for optimizing the pharmacological properties of these S1P1 functional antagonists. nih.gov

Structure Activity Relationship Sar and Computational Modeling of 2 6 Benzyloxy 1h Indol 3 Yl Acetic Acid Analogs

Elucidating Key Pharmacophoric Features of the Indole (B1671886) Acetic Acid Scaffold

The fundamental pharmacophore of the indole acetic acid scaffold comprises the indole ring system and the acetic acid side chain attached at the C3 position. unicamp.brresearchgate.net The indole nucleus, a bicyclic aromatic heterocycle, serves as a crucial anchor for binding to biological targets. The acetic acid moiety provides a critical acidic proton and the potential for hydrogen bonding, which is often essential for receptor interaction.

Key pharmacophoric features identified through various studies include:

The Indole Nitrogen (N-1): The presence of the N-H group allows for hydrogen bond donation, which can be a key interaction point with target proteins.

The Acetic Acid Side Chain: The orientation of this chain, defined by torsion angles relative to the indole ring, is critical for proper alignment within a binding site. unicamp.br The carboxylic acid group is typically ionized at physiological pH, acting as a hydrogen bond acceptor or forming salt bridges.

The Aromatic Core: The planar indole ring system facilitates π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target protein's binding pocket. frontiersin.org

These core features are essential for the biological activity observed in this class of compounds, and modifications to any of these points can lead to significant changes in potency and selectivity. researchgate.net

Impact of Benzyloxy Moiety Conformation and Electronic Properties on Biological Activity

The benzyloxy group at the 6-position is a defining feature of 2-(6-(benzyloxy)-1H-indol-3-yl)acetic acid. This substituent introduces a bulky, lipophilic region to the molecule, which can profoundly impact its biological activity. nih.gov The benzyloxy pharmacophore has been identified as a key feature in other biologically active molecules, such as safinamide. nih.gov

The conformation of the benzyloxy group—specifically the rotational freedom around the ether linkage—can influence how the molecule fits into a binding pocket. The electronic properties of this moiety also play a role; the oxygen atom can act as a hydrogen bond acceptor, while the phenyl ring can engage in additional π-π stacking or hydrophobic interactions. nih.govnih.gov Studies on related compounds have shown that the introduction of such a lipophilic group can increase binding affinity for the target. nih.gov The benzyl (B1604629) group attached to an oxygen atom has been identified as a minimal molecular structure that can confer auxin activity in certain classes of compounds. nih.gov

Systematic Substituent Variation Studies on the Indole Ring

Systematic modifications to the indole ring of IAA analogs have provided valuable insights into the structure-activity relationships. While specific SAR data for the 6-benzyloxy scaffold is specialized, broader studies on indole derivatives inform the potential impact of further substitutions.

Introducing electron-withdrawing groups, such as halogens (e.g., Cl-) or sulfonyl groups (e.g., MeSO2-), onto the indole or benzisoxazole ring of related compounds has been shown to significantly increase the rate of substrate reduction in metabolic studies. nih.gov Conversely, the placement and nature of substituents can also alter the site of bond cleavage during metabolism. nih.gov For example, in a series of indole-3-glyoxyl-polyamine conjugates, substitutions at the 5- and 7-positions of the indole ring had a marked influence on antimicrobial activity and cytotoxicity. semanticscholar.org Specifically, 7-methyl substituted analogs showed strong activity against Gram-positive bacteria with low toxicity. semanticscholar.org

The following table summarizes the general effects of substituent variations on the indole ring based on studies of related compounds.

| Position of Substitution | Type of Substituent | Observed Effect on Activity/Metabolism | Reference |

| 5-position | Bromo, Methoxy (B1213986) | Modulated antibiotic enhancing activities | semanticscholar.org |

| 6-position | Electron-withdrawing (Cl-, MeSO2-) | Increased rate of reductive metabolism | nih.gov |

| 7-position | Fluoro, Methyl | Influenced antimicrobial potency and reduced cytotoxicity | semanticscholar.org |

This table is illustrative of general trends in indole derivatives and not specific to this compound.

Advanced Computational Chemistry for Mechanistic Insights

Computational chemistry provides powerful tools to understand the molecular mechanisms underlying the biological activity of this compound and its analogs at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For indole acetic acid derivatives, docking studies help to rationalize their binding modes and molecular interactions with target enzymes or receptors. nih.gov These simulations can reveal key interactions, such as hydrogen bonds between the acetic acid moiety and polar residues, or π-π stacking between the indole ring and aromatic residues like phenylalanine. frontiersin.org Docking studies on related compounds have successfully identified crucial amino acid interactions within the active site of target proteins. researchgate.net This information is invaluable for understanding the basis of activity and for the rational design of new, more potent analogs.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations can assess the conformational flexibility of the benzyloxy group and the acetic acid side chain within the binding site. Furthermore, these simulations are used to evaluate the stability of the predicted binding pose and to calculate the binding free energy, providing a more accurate prediction of the ligand's affinity for its target. For instance, MD simulations of benzyloxy chalcone (B49325) derivatives bound to monoamine oxidase B (MAO-B) revealed binding energies of -74.57 and -87.72 kcal/mol, indicating stable protein-ligand complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com Various QSAR approaches, including fragment-based (Topomer CoMFA, HQSAR) and field-based (CoMFA, CoMSIA) methods, have been applied to series of indole acetic acid derivatives. nih.govbenthamdirect.com

These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity. nih.gov For example, a CoMFA model for diazine indole acetic acid derivatives yielded a cross-validated q² value of 0.543 and a conventional r² of 0.901, indicating a statistically significant model. benthamdirect.com Similarly, an HQSAR model produced a q² of 0.707 and r² of 0.892. nih.gov Such models provide predictive power and can guide the chemical modification of the this compound scaffold to design new compounds with improved potency. nih.govbenthamdirect.com

Rational Design Principles for Optimized Indole-Based Modulators

The rational design of optimized indole-based modulators, using this compound as a template, is a strategic process rooted in established principles of medicinal chemistry. This process involves the systematic modification of the molecule's core structure to enhance its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The design of novel analogs is guided by an understanding of the structure-activity relationships (SAR) of the indole nucleus and its substituents.

Key to the optimization of this class of compounds is the exploration of three primary molecular regions: the indole core, the substituent at the 6-position, and the acetic acid side chain at the 3-position. Computational modeling, including techniques like quantitative structure-activity relationship (QSAR) analysis and molecular docking, plays a crucial role in predicting the impact of structural modifications on the biological activity of the designed analogs. nih.gov

Modification of the Indole Core:

The indole scaffold itself can be a target for modification to improve biological activity and selectivity. For instance, the nitrogen atom of the indole ring can be substituted, although acylation of the indole nitrogen with aryl or alkyl carboxylic acids has been shown in some related series to decrease activity. The introduction of substituents, particularly small alkyl groups like a methyl group at the 2-position, has been found to be more effective than aryl substitutions in certain classes of indole derivatives.

Manipulation of the 6-Position Substituent:

For instance, replacing the benzyl ring with other aromatic or heteroaromatic systems can probe the spatial and electronic requirements of the binding pocket. Furthermore, the ether linkage can be replaced with other functional groups, such as amides or sulfonamides, to introduce different physicochemical properties and potentially new binding interactions.

Alterations to the Acetic Acid Side Chain:

The acetic acid moiety at the 3-position is a critical pharmacophore, likely involved in key interactions with the biological target, such as forming salt bridges or hydrogen bonds. The carboxyl group is often essential for activity, and its replacement with other acidic functionalities can lead to a decrease in potency. However, modifications to the length and rigidity of the acetic acid side chain can be explored. For example, the introduction of a methyl group at the alpha-position of the acetic acid side chain can enhance activity in some related arylalkanoic acid series.

The following conceptual data table illustrates how rational design principles can be applied to generate a library of analogs based on the parent compound, this compound, for screening against a hypothetical biological target. The predicted impact is based on general principles of medicinal chemistry and SAR of related indole compounds.

| Compound ID | Modification from Parent Compound | Rationale for Modification | Predicted Impact on Activity (Hypothetical) |

| Parent | This compound | - | Baseline |

| Analog 1 | Replacement of benzyl group with a 4-fluorobenzyl group | Introduce an electron-withdrawing group to alter electronic properties and potentially enhance binding. | Potential for increased potency. |

| Analog 2 | Replacement of the ether linkage with an amide linkage | Introduce a hydrogen bond donor and alter the geometry of the substituent. | May alter binding mode and selectivity. |

| Analog 3 | Introduction of a methyl group at the alpha-position of the acetic acid side chain | Increase steric bulk and potentially enhance hydrophobic interactions in the binding pocket. | Potential for increased potency. |

| Analog 4 | Replacement of the carboxylic acid with a tetrazole group | Introduce an isosteric replacement for the carboxylic acid with different pKa and metabolic stability. | May maintain or alter activity, could improve pharmacokinetic properties. |

| Analog 5 | Methylation of the indole nitrogen | Block a potential hydrogen bond donation site and increase lipophilicity. | Activity is likely to decrease based on general indole SAR. |

This structured approach, combining chemical synthesis with computational prediction, allows for the efficient exploration of the chemical space around the lead compound, leading to the identification of optimized indole-based modulators with improved therapeutic potential.

Analytical Methodologies and Future Research Directions

Spectroscopic Characterization for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

The definitive identification and structural confirmation of 2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in mapping the carbon-hydrogen framework. In ¹H NMR, characteristic chemical shifts would be expected for the protons of the indole (B1671886) ring, the acetic acid side chain, the benzyloxy group, and the aromatic protons of the benzyl (B1604629) group. For instance, the methylene (B1212753) protons of the acetic acid side chain would appear as a singlet, while the protons on the indole and benzyl rings would exhibit complex splitting patterns based on their substitution.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500–3300 cm⁻¹. A sharp peak corresponding to the N-H stretch of the indole ring would be observed around 3300-3400 cm⁻¹. mdpi.com Additionally, strong carbonyl (C=O) stretching from the carboxylic acid would appear around 1700 cm⁻¹, and C-O stretching from the ether linkage would be visible in the 1000-1300 cm⁻¹ region. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision. The predicted monoisotopic mass of this compound is 281.1052 Da. uni.lu Fragmentation patterns observed in MS/MS experiments can further validate the structure by showing the loss of specific fragments, such as the carboxylic acid group or the benzyl group.

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 282.11248 |

| [M+Na]⁺ | 304.09442 |

| [M-H]⁻ | 280.09792 |

| [M+K]⁺ | 320.06836 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC, LC-MS)

Chromatographic methods are essential for determining the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for separating the compound from impurities. Reversed-phase chromatography, using a C18 column, is commonly employed for indole derivatives. researchgate.net A typical mobile phase would consist of a gradient mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. csic.es Detection is usually achieved using a UV detector, monitoring at a wavelength where the indole chromophore absorbs strongly (around 280 nm). The purity is determined by the relative area of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides a highly sensitive and selective analytical method. nih.gov LC-MS allows for the separation of components in a mixture, followed by their mass analysis. researchgate.net This is particularly useful for identifying trace impurities and degradation products by their mass, even if they co-elute with the main compound.

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase HPLC/UPLC |

| Stationary Phase | C18 Column |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile/Methanol |

| Detector | UV (280 nm), Fluorescence (Ex: 282 nm, Em: 360 nm), or Mass Spectrometry |

Development of High-Throughput Screening Libraries Based on this compound Scaffold

The indole-3-acetic acid scaffold is a valuable starting point for generating chemical libraries for high-throughput screening (HTS). HTS is a key strategy in drug discovery that allows for the rapid testing of thousands of compounds for biological activity. nih.gov

By using this compound as a core structure, a diverse library of analogues can be synthesized through combinatorial chemistry. acs.org Modifications can be systematically introduced at several positions:

The Carboxylic Acid: The acid can be converted into a variety of esters, amides, or other functional groups.

The Indole Nitrogen: The N-H group can be alkylated or acylated.

The Benzene (B151609) Ring of the Indole: Substituents can be introduced onto the aromatic ring.

The Benzyl Group: The benzyl protecting group can be removed and replaced with other substituents, or the phenyl ring of the benzyl group itself can be modified.

These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify "hit" compounds with desired activities. mdpi.com This scaffold-based approach increases the probability of finding molecules with favorable drug-like properties.

Integration of Omics Technologies in Mechanistic Studies

To understand the biological effects and mechanism of action of this compound and its derivatives, modern "omics" technologies are invaluable. nih.gov These approaches provide a global view of molecular changes within a biological system in response to a compound.

Transcriptomics: Measures changes in gene expression (RNA levels) to identify which cellular pathways are affected by the compound.

Proteomics: Analyzes changes in the levels and post-translational modifications of proteins, providing insight into the functional cellular response.

Metabolomics: Profiles the changes in small-molecule metabolites, revealing alterations in metabolic pathways. pnas.org

By integrating data from these different omics levels, researchers can construct a comprehensive picture of how a compound like this compound exerts its effects, identify its molecular targets, and uncover potential off-target effects.

Exploration of Novel Therapeutic Avenues for Indole-3-Acetic Acid Derivatives

The indole-3-acetic acid (IAA) structure is a "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds. Derivatives of IAA are being explored for a range of therapeutic applications.

Anticancer Agents: Some IAA derivatives have been investigated as prodrugs in targeted cancer therapies. researchgate.net For example, in antibody-directed enzyme prodrug therapy (ADEPT), an antibody delivers an enzyme (like horseradish peroxidase) to tumor cells. google.com A non-toxic IAA prodrug is then administered and is converted by the localized enzyme into a potent cytotoxic agent, selectively killing the cancer cells. nih.gov

Enzyme Inhibitors: Indole-based structures are known to interact with various enzymes. Recently, indole acetic acid sulfonate derivatives were synthesized and shown to be potent inhibitors of ectonucleotidases, which are enzymes implicated in cancer progression. nih.gov This suggests that derivatives of this compound could be developed as inhibitors for specific enzymatic targets.

Future Directions in Synthetic Accessibility and Green Chemistry Approaches

Improving the synthesis of this compound is crucial for its availability for research and development. Future efforts will likely focus on enhancing synthetic efficiency and incorporating the principles of green chemistry. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for the use of greener solvents compared to conventional heating methods for indole synthesis. tandfonline.comtandfonline.com

Mechanochemistry: Performing reactions in the solid state by grinding, often without any solvent, represents a highly sustainable approach. Mechanochemical methods have been successfully developed for classic indole syntheses like the Fischer indolisation. rsc.org

Multicomponent Reactions: Designing synthetic routes where three or more reactants combine in a single step to form the final product (or a key intermediate) can dramatically improve efficiency and reduce waste. rsc.org

Use of Greener Solvents and Catalysts: Future syntheses will aim to replace hazardous solvents and reagents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, and employ non-toxic, recyclable catalysts. tandfonline.com

By adopting these modern synthetic strategies, the production of this compound and its derivatives can become more sustainable, cost-effective, and scalable.

Q & A

Q. Optimization Challenges :

- Regioselectivity : Competing substitutions at the indole’s 2- or 4-positions may occur. Use sterically hindered bases (e.g., NaH) to favor 3-substitution .

- Byproduct Formation : Hydrolysis of the benzyloxy group during acidic conditions. Mild deprotection methods (e.g., catalytic hydrogenation) are preferred .

- Yield Improvement : Solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. RT) significantly impact reaction efficiency.

Table 1 : Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzylation | BnBr, K₂CO₃, DMF, 80°C, 12h | 65–75 | |

| 3-Alkylation | Bromoacetic acid, NaH, THF, 0°C | 50–60 |

How do spectral discrepancies (e.g., NMR or LC-MS) arise in characterizing this compound, and how can they be resolved?

Level: Advanced

Answer:

Common Discrepancies :

- NMR Signal Splitting : The benzyloxy group’s rotamers can cause splitting in aromatic proton signals. Use high-field NMR (≥400 MHz) and temperature control to reduce ambiguity .

- LC-MS Purity vs. NMR Integration : LC-MS may show >95% purity, but NMR integration reveals unreacted starting material. Confirm via 2D NMR (COSY, HSQC) to distinguish impurities .

Q. Resolution Strategies :

- Dynamic Effects : For benzyloxy rotamers, analyze spectra at elevated temperatures (e.g., 50°C) to coalesce signals .

- Isotopic Peaks in MS : Verify molecular ion clusters (e.g., [M+H]⁺, [M+Na]⁺) to rule out adducts .

What biological activities are associated with this compound, and what experimental models are used to validate them?

Level: Intermediate

Answer:

The compound’s indole core and benzyloxy group suggest potential bioactivity:

Q. Validation Models :

- In Vitro :

- In Vivo : Diabetic nephropathy models to assess metabolic modulation .

How do structural modifications (e.g., methoxy vs. benzyloxy groups) impact the compound’s physicochemical properties?

Level: Advanced

Answer:

Key Comparisons :

- Lipophilicity : Benzyloxy substitution increases logP compared to methoxy, enhancing membrane permeability but reducing aqueous solubility .

- Hydrogen Bonding : The acetic acid moiety participates in R₂²(8) synthons with aminopyrimidines, critical for cocrystal formation .

Table 2 : Substituent Effects on Properties

| Substituent | logP (Calculated) | Solubility (mg/mL) | Cocrystal Stability |

|---|---|---|---|

| Benzyloxy | 3.2 | 0.5 (pH 7.4) | High (ΔG = −8.2 kcal/mol) |

| Methoxy | 1.8 | 2.1 (pH 7.4) | Moderate (ΔG = −5.6 kcal/mol) |

What safety precautions are critical when handling this compound in the laboratory?

Level: Basic

Answer:

Hazard Mitigation :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and eye protection .

- Ventilation : Use fume hoods due to potential dust formation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Regulatory Compliance :

- GHS Classification : Not classified, but treat as irritant (skin/eyes) based on structural analogs .

How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced activity?

Level: Advanced

Answer:

Methodological Workflow :

Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

Molecular Docking : Simulate binding to target proteins (e.g., LAT1 or AhR) using AutoDock Vina .

Q. Case Study :

- LAT1 Inhibition : Docking revealed that 6-benzyloxy analogs form stronger hydrogen bonds with LAT1’s active site (ΔG = −9.8 kcal/mol) compared to methoxy derivatives .

What are the limitations of current synthetic routes, and how can green chemistry principles be applied?

Level: Advanced

Answer:

Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。